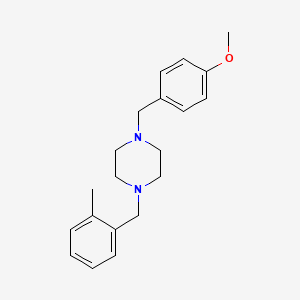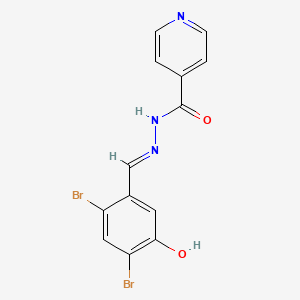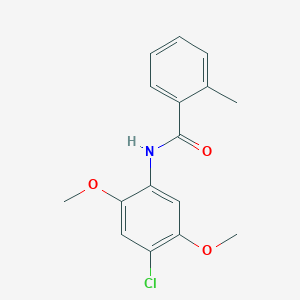![molecular formula C24H31N3O2 B5504516 N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5504516.png)
N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide involves multiple steps, including the introduction of bulky moieties to increase activity and the importance of the basic quality of the nitrogen atom in piperidine for enhanced activity. For instance, compounds incorporating piperidine and morpholine moieties have been synthesized through various chemical reactions, showcasing the versatility and complexity of synthesizing such compounds (Sugimoto et al., 1990) (Bhat et al., 2018).
Molecular Structure Analysis
The molecular structure of N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide and its derivatives has been analyzed through various techniques, including X-ray crystallography. This analysis reveals the conformation of the morpholinone ring and its interaction with other moieties in the compound, contributing to the understanding of its binding and activity profiles (Pang et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide derivatives have demonstrated the compound's potential as a versatile scaffold for further chemical modifications. These reactions include the synthesis of benzamide derivatives and the exploration of their antifungal activities, providing insights into the compound's chemical behavior and potential therapeutic applications (Weiqun et al., 2005).
Physical Properties Analysis
The physical properties of these compounds, including their crystal structures and the conformations of their morpholine and piperidine rings, have been extensively studied. These properties are crucial for understanding the compound's stability, solubility, and overall behavior in different environments (Pang et al., 2006).
Chemical Properties Analysis
The chemical properties, including the reactivity of N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide derivatives with various reagents and under different conditions, have been explored to understand their potential applications. These studies provide valuable insights into the compound's chemical stability, reactivity, and possible interactions with biological targets (Donskaya et al., 2004).
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
A study by Zhou Weiqun et al. (2005) explored N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including compounds similar to the chemical structure of interest, for their antifungal properties against pathogens like Botrytis cinerea and Verticillium dahliae. This research highlights the potential of such compounds in combating fungal diseases in plants (Zhou Weiqun et al., 2005).
Anti-Fatigue Effects
Xianglong Wu et al. (2014) synthesized a series of benzamide derivatives, examining their crystal structures and evaluating their anti-fatigue effects in animal models. The findings indicate that certain benzamide derivatives can significantly enhance endurance, offering insights into potential therapeutic applications for fatigue-related conditions (Xianglong Wu et al., 2014).
Novel Chemical Entities Synthesis
The synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties were reported by M. A. Bhat et al. (2018). These compounds were produced using a one-pot Biginelli synthesis, demonstrating the utility of incorporating piperazine and morpholine into the design of new chemical entities with potential biological applications (M. A. Bhat et al., 2018).
Molecular Interaction Studies
Research by J. Shim et al. (2002) on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound structurally related to the one of interest, explored its interaction with the CB1 cannabinoid receptor. Such studies are crucial for understanding the pharmacological potential and receptor affinity of new compounds (J. Shim et al., 2002).
Eigenschaften
IUPAC Name |
N-[[4-(3-methylpiperidin-1-yl)phenyl]methyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-19-3-2-12-27(18-19)23-8-4-20(5-9-23)17-25-24(28)21-6-10-22(11-7-21)26-13-15-29-16-14-26/h4-11,19H,2-3,12-18H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNJGPBEOOAJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(acetylamino)phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5504446.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5504453.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5504454.png)
![2-[(2-fluorobenzylidene)amino]phenol](/img/structure/B5504459.png)
![2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B5504481.png)

![2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5504497.png)
![N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5504512.png)



